2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that belongs to the pyranochromene family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a pyranochromene core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component reaction of 4-hydroxycoumarin, malononitrile, and substituted benzaldehydes . The reaction is usually carried out in the presence of a catalyst, such as lipase in ionic liquids, under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to disrupt microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile include other pyranochromene derivatives, such as:
- 2-Amino-4-phenyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-Amino-4-(4-hydroxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and properties
Properties
CAS No. |
5224-64-6 |
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Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4g/mol |
IUPAC Name |
2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C22H18N2O3/c1-12(2)13-7-9-14(10-8-13)18-16(11-23)21(24)27-20-15-5-3-4-6-17(15)26-22(25)19(18)20/h3-10,12,18H,24H2,1-2H3 |
InChI Key |
VEHSYZYMJVZISG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N |
Origin of Product |
United States |
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